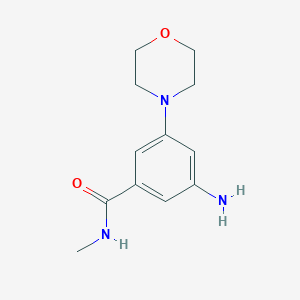
3-amino-N-methyl-5-morpholinobenzamide
Cat. No. B8272532
M. Wt: 235.28 g/mol
InChI Key: ZIHCRMUIKLAKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940724B2
Procedure details


Prepared according to Procedure V using N-methyl-3-morpholino-5-nitrobenzamide (0.183 g, 0.690 mmol), 10% palladium on carbon (0.011 g, 0.103 mmol), and methanol (3 mL) to afford 3-amino-N-methyl-5-morpholinobenzamide as a beige amorphous solid. Mass Spectrum (ESI) m/e=236.2 (M+1).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:5]=1>[Pd].CO>[NH2:10][C:8]1[CH:9]=[C:4]([CH:5]=[C:6]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[CH:7]=1)[C:3]([NH:2][CH3:1])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.183 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C1=CC(=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.011 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)NC)C=C(C1)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
